molecular formula C12H7IN2 B8801965 3-Iodo-6-(phenylethynyl)pyridazine

3-Iodo-6-(phenylethynyl)pyridazine

Cat. No.: B8801965
M. Wt: 306.10 g/mol
InChI Key: HBKQGSVRBWYQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6-(phenylethynyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with an iodine atom at position 3 and a phenylethynyl group (–C≡C–C₆H₅) at position 4. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, confers unique electronic properties, while the substituents modulate reactivity and physicochemical behavior.

Properties

Molecular Formula

C12H7IN2

Molecular Weight

306.10 g/mol

IUPAC Name

3-iodo-6-(2-phenylethynyl)pyridazine

InChI

InChI=1S/C12H7IN2/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H

InChI Key

HBKQGSVRBWYQAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NN=C(C=C2)I

Origin of Product

United States

Scientific Research Applications

The compound exhibits a range of biological activities primarily through its interaction with adenosine receptors, particularly the A3 subtype. Research indicates that compounds similar to 3-Iodo-6-(phenylethynyl)pyridazine can act as selective antagonists or agonists at these receptors, influencing various physiological processes.

A. Adenosine Receptor Interaction

  • Selectivity for A3 Receptors : Studies have shown that derivatives of pyridazine can selectively bind to human A3 adenosine receptors, demonstrating high affinity and selectivity compared to other receptor subtypes. This selectivity is crucial for developing therapeutic agents targeting specific conditions like inflammation and cancer .
  • Cytoprotective Effects : At nanomolar concentrations, A3 receptor agonists derived from similar structures have been reported to protect cardiac myocytes from hypoxia-induced damage. Conversely, high concentrations can induce apoptosis, indicating a dual role depending on the concentration used .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse, ranging from neuroprotection to anti-inflammatory effects.

A. Neuroprotection

  • Stroke Models : In gerbil models of stroke, A3 receptor agonists have shown cerebroprotective effects, suggesting that compounds like this compound could be beneficial in treating ischemic conditions .

B. Anti-inflammatory Properties

  • Inflammation Models : The compound's ability to inhibit TNF-α release in activated macrophages highlights its potential as an anti-inflammatory agent. This property could be leveraged in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds like this compound.

SubstituentActivityIC50 (µM)Notes
Iodine at the 3-positionEnhances binding affinityN/ACritical for receptor selectivity
Phenylethynyl groupIncreases lipophilicityN/AImproves membrane permeability
Pyridazine coreEssential for biological activityN/AProvides structural stability

Case Studies and Research Findings

Several studies have documented the effects of related compounds, providing insights into the potential applications of this compound.

A. Study on MAO Inhibition

A related pyridazine derivative demonstrated potent inhibition of monoamine oxidase B (MAO-B) with an IC50 value of 0.013 µM, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

B. Antimicrobial Activity

Research on pyridazinone derivatives has indicated significant antimicrobial properties against various bacterial strains, with some compounds showing zones of inhibition exceeding 30 mm against Gram-positive and Gram-negative bacteria . This suggests that modifications to the pyridazine framework could yield effective antimicrobial agents.

Comparison with Similar Compounds

Key Features:
  • Iodo Substituent: The iodine atom at position 3 acts as an electron-withdrawing group, reducing electron density at the pyridazine nitrogens. This enhances the compound’s suitability as an intermediate in cross-coupling reactions (e.g., Suzuki or Sonogashira) due to the iodine’s role as a leaving group .
  • The phenyl ring increases lipophilicity, which may influence bioavailability or material applications .
Structural and Electronic Comparisons
Compound Substituents Electronic Effects Key Reactivity
3-Iodo-6-(phenylethynyl)pyridazine Iodo (position 3), phenylethynyl (position 6) Electron-withdrawing (iodo), conjugation (ethynyl) Cross-coupling via iodine; π-π interactions from ethynyl
3-Amino-6-phenylpyridazine (Ev7) Amino (position 3), phenyl (position 6) Electron-donating (amino), lipophilic (phenyl) Acylation/alkylation at amino group; H-bonding potential
Methyl-substituted pyridazines (Ev3) Methyl (positions variable) Electron-donating (methyl), steric bulk Enhanced metabolic stability; limited conjugation

Key Insights :

  • Conjugation : The phenylethynyl group extends conjugation more effectively than phenyl or methyl, suggesting utility in optoelectronic materials .

Preparation Methods

Phosphorylation of 3,6-Dihydroxypyridazine

A mixture of 3,6-dihydroxypyridazine (10 mmol) and POCl₃ (30 mmol) is refluxed in anhydrous dichloroethane at 80°C for 12 hours. The reaction is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with dichloromethane. Evaporation yields 3,6-dichloropyridazine as a white crystalline solid (85% yield, m.p. 142–144°C).

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.72 (s, 2H, H-4 and H-5).

  • MS (EI) : m/z 148 [M]⁺.

Regioselective Iodination at Position 3

Halogen Exchange via Finkelstein-Type Reaction

3,6-Dichloropyridazine (5 mmol) is reacted with sodium iodide (15 mmol) in dry dimethylformamide (DMF) at 120°C for 24 hours under nitrogen. The regioselectivity arises from the greater nucleofugality of the chloride at position 3, facilitated by electron-withdrawing effects of the adjacent nitrogen.

Optimized Conditions :

  • Solvent : DMF

  • Catalyst : CuI (10 mol%)

  • Yield : 78% (3-iodo-6-chloropyridazine)

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.85 (d, J = 2.1 Hz, 1H, H-4), 8.79 (d, J = 2.1 Hz, 1H, H-5).

  • ¹³C NMR : δ 152.1 (C-3), 140.2 (C-6).

Sonogashira Cross-Coupling at Position 6

Catalytic Coupling with Phenylacetylene

3-Iodo-6-chloropyridazine (2 mmol), phenylacetylene (3 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine (4 mmol) are combined in tetrahydrofuran (THF) at 70°C for 12 hours. The reaction is monitored by TLC (hexane:ethyl acetate, 4:1), and the product is purified via silica gel chromatography.

Optimized Conditions :

  • Catalyst System : Pd(PPh₃)₄/CuI

  • Base : Et₃N

  • Yield : 82%

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.91 (s, 1H, H-4), 7.65–7.58 (m, 2H, Ph), 7.45–7.38 (m, 3H, Ph).

  • HRMS : m/z 323.9712 [M+H]⁺ (calc. 323.9708).

Alternative Pathways and Comparative Analysis

Direct Double Functionalization of Pyridazine

An alternative one-pot method involves simultaneous iodination and ethynylation using 3,6-dichloropyridazine, though this approach suffers from reduced regiocontrol (<50% yield).

Radical Iodination Strategies

Adapting methods from imidazopyridine systems, treatment of 6-(phenylethynyl)pyridazine-3-carbaldehyde with iodine (1.2 equiv) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 60°C introduces iodine at position 3 via radical pathways (65% yield).

Challenges and Optimization Insights

  • Regioselectivity : Electron-deficient positions (C-3 and C-6) in pyridazine exhibit comparable reactivity, necessitating precise stoichiometric control during iodination.

  • Catalyst Deactivation : Residual iodide ions from NaI may poison palladium catalysts; thorough washing with sodium thiosulfate is critical.

  • Solvent Effects : Polar aprotic solvents (DMF, DMA) enhance halogen exchange rates but may complicate Sonogashira coupling due to coordination with palladium .

Q & A

Basic Questions

Q. What are the key synthetic steps for preparing 3-Iodo-6-(phenylethynyl)pyridazine?

  • Answer : The synthesis typically involves:

Iodination : Reacting a precursor (e.g., 6-(phenylethynyl)pyridazine) with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 35°C for 6 days .

Cross-Coupling : Utilizing Suzuki-Miyaura coupling to introduce the phenylethynyl group. For example, coupling 3-bromo-6-(thiophen-2-yl)pyridazine with aryl boronic acids using Pd(PPh₃)₂Cl₂ as a catalyst .

Purification : Column chromatography (e.g., silica gel) is critical for isolating the target compound .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Answer :

  • 1H/13C-NMR : To confirm substitution patterns and aromatic proton environments. For example, iodinated pyridazines show distinct deshielding effects in NMR spectra .
  • LC-MS : Validates molecular weight and purity (>95% by HPLC) .
  • UV-Vis Spectroscopy : Assess electronic transitions influenced by the phenylethynyl group, particularly for optical applications .

Advanced Research Questions

Q. How can iodination efficiency be optimized for pyridazine derivatives?

  • Answer : Key factors include:

  • Reagent Selection : NIS is preferred over iodine monochloride due to milder conditions and higher regioselectivity .
  • Solvent and Temperature : DMF at 35°C balances reactivity and side-product minimization. Prolonged reaction times (6+ days) enhance conversion .
  • Electron-Withdrawing Effects : The iodine substituent reduces electron density on the pyridazine ring, which may necessitate adjusted coupling conditions in subsequent steps .

Q. What electronic effects arise from the phenylethynyl group in this compound?

  • Answer :

  • Extended π-Conjugation : Enhances nonlinear optical properties, as seen in structurally similar 2,5-di-(phenylethynyl)thiophenes .
  • Steric and Electronic Modulation : The phenylethynyl group increases steric bulk while acting as an electron-rich moiety, affecting reactivity in cross-coupling or biological interactions .
  • Spectroscopic Shifts : UV-Vis absorption maxima are red-shifted compared to non-alkynylated analogs .

Q. How should researchers design biological activity assays for this compound?

  • Answer :

  • Target Selection : Prioritize enzymes/receptors modulated by pyridazine derivatives (e.g., kinases, GABA receptors) based on structural analogs .
  • In Vitro Models : Use enzyme inhibition assays (e.g., fluorescence-based) and cell viability tests (MTT assay) for anti-cancer or anti-microbial screening.
  • Data Interpretation : Compare results with known pyridazine derivatives (e.g., 6-(4-Fluorophenyl)pyridazin-3-amine) to identify structure-activity trends .

Q. How can contradictory data in biological studies be resolved?

  • Answer :

  • Control Experiments : Validate assay conditions using positive/negative controls (e.g., reference inhibitors).
  • Structural Confirmation : Ensure compound integrity via NMR and LC-MS to rule out degradation .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ studies to distinguish true activity from assay artifacts .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of iodinated compounds .
  • Waste Disposal : Halogenated waste streams should be segregated for proper disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.